1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride
Beschreibung
Historical Context of Piperazine Derivatives in Medicinal Chemistry
The piperazine scaffold has established itself as one of the most versatile and valuable heterocyclic frameworks in medicinal chemistry, with a rich history spanning over a century of pharmaceutical development. Piperazines were originally named because of their chemical similarity with piperidine, part of the structure of piperine found in the black pepper plant (Piper nigrum), although it is important to note that piperazines are not derived from plants in the Piper genus. The nomenclature reflects the addition of an extra nitrogen atom compared to piperidine, indicated by the -az- infix in "piperazine".
The medicinal chemistry significance of piperazine derivatives became apparent in the mid-20th century when researchers began systematically exploring nitrogen-containing heterocycles for biological activity. Early investigations revealed that piperazine derivatives possessed unique pharmacological properties that distinguished them from other heterocyclic compounds. The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. The two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds, properties that frequently result in greater water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion characteristics.
Historical development of piperazine-based pharmaceuticals demonstrates the scaffold's remarkable adaptability. One notable early example was 1-benzylpiperazine, which was initially developed as a potential antidepressant drug but was found to have similar properties to amphetamine and therefore became liable to abuse. In the 1980s, it was used in Hungary to manufacture piberaline, a substance marketed as an antidepressant, but later withdrawn. Another significant historical compound, 1-(3-chlorophenyl)piperazine, was developed during the late 1970s and is used as an intermediate in the manufacture of several antidepressants, including trazodone and nefazodone.
The pharmaceutical industry's embrace of piperazine derivatives intensified throughout the late 20th and early 21st centuries as structure-activity relationship studies revealed the scaffold's potential for optimization. Piperazines and their derivatives are present in various potent marketed drugs such as the Merck human immunodeficiency virus protease inhibitor Crixivan, calcium antagonists Flunarizine, Lomirizine and Lifarizine, the antibiotic Ciprofloxacin, and the cerebrocardiac vascular drug Ligustrazine. These compounds also demonstrate valuable biological activities including antimicrobial, anti-tubercular, antipsychotic, anti-parasitic, anticonvulsant, antidepressant, anti-inflammatory, cytotoxic, antimalarial, antiarrhythmic, antioxidant, and antiviral activities.
Contemporary research has highlighted the incredible anti-inflammatory and analgesic potential of piperazine derivatives, with extensive literature revealing their diverse pharmacological activities along with sophisticated methods of synthesis. The incorporation of piperazine represents an important synthetic strategy in drug discovery due to its easy modifiability, water solubility, alkaline nature, capacity for the formation of hydrogen bonding, and adjustment of molecular physicochemical properties. This versatility has made piperazine derivatives a cornerstone of modern medicinal chemistry, with researchers continuing to explore new modifications and applications.
| Decade | Key Piperazine Developments | Therapeutic Areas |
|---|---|---|
| 1950s-1960s | Initial systematic exploration of piperazine pharmacology | Central nervous system disorders |
| 1970s-1980s | Development of 1-(3-chlorophenyl)piperazine as antidepressant intermediate | Depression, anxiety disorders |
| 1990s-2000s | Introduction of Ciprofloxacin and other piperazine-containing antibiotics | Infectious diseases |
| 2000s-2010s | Expansion into cardiovascular and antiviral applications | Cardiovascular disease, viral infections |
| 2010s-Present | Focus on anti-inflammatory, analgesic, and anticancer properties | Inflammation, pain management, oncology |
Structural Significance of Trifluoromethylpyridine Moieties
The trifluoromethylpyridine moiety represents one of the most significant advances in modern pharmaceutical chemistry, combining the unique properties of fluorine substitution with the versatile pyridine heterocycle. Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The presence of fluorine atoms and the carbon-containing pyridine ring are thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds.
The significance of trifluoromethyl groups in medicinal chemistry cannot be overstated. Fluorine-containing compounds are useful in pharmaceutical and materials chemistry, with often trifluoromethyl groups being specifically employed. The electronegativity of the trifluoromethyl group is 3.46, and its Hammett constant is 0.54, indicating that unlike fluorine alone, the trifluoromethyl group is strongly electron withdrawing. These unique properties of fluorine mean that substitution with a fluorine or fluorine-containing moiety can have a large impact on the conformation, acid dissociation constant, metabolism, translocation, and biomolecular affinity of a compound.
In pharmaceutical development, the strategic incorporation of trifluoromethyl groups has proven particularly valuable. It was estimated that up to 20 percent of pharmaceuticals prescribed or administered in the clinic contained a fluorine atom as of 2010, but this has increased to over 40 percent more recently, with 19.2 percent of those fluorinated drugs containing a trifluoromethyl group. The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine, which sterically is the next smallest atom after hydrogen but has the largest electronegativity.
The development of trifluoromethylpyridine synthesis methods has been crucial for pharmaceutical applications. There are three main methods for preparing trifluoromethylpyridine derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species. These synthetic approaches have enabled the preparation of numerous pharmaceutical compounds containing the trifluoromethylpyridine motif.
Recent pharmaceutical developments have demonstrated the clinical value of trifluoromethylpyridine-containing compounds. Five pharmaceuticals containing a trifluoromethylpyridine moiety as a partial structure have been approved and commercialized, with various drug candidates currently undergoing clinical trials. Notable examples include doravirine, a non-nucleoside reverse transcriptase inhibitor approved by the Food and Drug Administration in 2018 for the treatment of human immunodeficiency virus infection, where conversion of the methyl group on the pyridone ring to a trifluoromethyl group was found to improve plasma stability and enzyme inhibition.
The compound 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine specifically exemplifies these structural principles. With the molecular formula C₁₀H₁₂F₃N₃ and molecular weight of 231.221 grams per mole, this compound integrates the electron-withdrawing trifluoromethyl group at the 4-position of the pyridine ring with the piperazine heterocycle at the 2-position. The trifluoromethyl substitution pattern significantly influences the electronic properties of the pyridine ring, creating a more electron-deficient aromatic system that can enhance binding interactions with biological targets.
Synthesis of this compound can be achieved through nucleophilic aromatic substitution reactions, where 2-chloro-4-(trifluoromethyl)pyridine reacts with piperazine under appropriate conditions. The reaction typically proceeds in acetonitrile or dimethylformamide as solvent, with yields ranging from 80 to 90 percent depending on specific conditions. The resulting compound demonstrates the successful merger of two pharmaceutically relevant structural elements, positioning it as a valuable intermediate for further drug development efforts.
| Structural Feature | Property Impact | Pharmaceutical Relevance |
|---|---|---|
| Trifluoromethyl group | Strong electron withdrawal (σₚ = 0.54) | Enhanced metabolic stability, improved target affinity |
| Pyridine nitrogen | Hydrogen bond acceptor, polar interaction | Increased water solubility, specific protein binding |
| 4-Position substitution | Optimal electronic effect distribution | Balanced lipophilicity and polar interactions |
| Piperazine ring | Conformational rigidity, dual nitrogen centers | Improved bioavailability, multiple binding modes |
| 2-Position linkage | Direct conjugation with pyridine π-system | Enhanced electronic communication between rings |
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRHZRWWEOGHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring substituted with a trifluoromethyl group on a pyridine moiety. Its molecular formula is C10H12Cl2F3N3, and it has a molecular weight of approximately 292.12 g/mol. The compound is soluble in water and exhibits a high degree of stability under standard laboratory conditions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and receptor binding.
Key Mechanisms:
- Receptor Binding: It has been shown to bind to aminergic receptors, which are critical in mediating neurotransmitter activity in the central nervous system .
- Antimicrobial Activity: Preliminary studies indicate that it may inhibit microbial growth by disrupting essential metabolic pathways .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Effective against various bacterial strains; studies have shown promising results against Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 5.9 µM .
- Antiviral Activity: Research has indicated potential antiviral effects against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some derivatives showing up to 76.7% inhibition at specific concentrations .
- Cytotoxic Effects: In vitro studies have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound reported significant inhibition of bacterial growth. The compound was tested against various strains, demonstrating an MIC comparable to established antibiotics.
| Bacterial Strain | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 5.9 |
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 15.0 |
Case Study: Antiviral Activity
In another study, derivatives of the compound were tested for antiviral activity against TMV and CMV:
| Compound | TMV Inhibition (%) | CMV Inhibition (%) | EC50 (µg/mL) |
|---|---|---|---|
| A1 | 68.6 | 64.1 | 347.8 |
| A3 | 61.0 | 58.0 | 359.64 |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Studies have indicated that compounds similar to 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride exhibit potential antidepressant effects. The piperazine scaffold is known for its presence in various psychoactive drugs, suggesting that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors.
-
Antipsychotic Properties :
- Research has shown that derivatives of piperazine can act as atypical antipsychotics by modulating dopamine receptor activity. The trifluoromethyl group may enhance binding affinity to these receptors, making this compound a candidate for further investigation in treating schizophrenia and related disorders.
-
Anti-inflammatory Effects :
- The compound's structural characteristics may contribute to anti-inflammatory properties. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, offering potential therapeutic avenues for inflammatory diseases.
Pharmacological Research
-
Receptor Binding Studies :
- In vitro studies have demonstrated that this compound binds to various G-protein coupled receptors (GPCRs). This binding profile is crucial for understanding its mechanism of action and potential side effects.
-
Neuropharmacology :
- The compound's effects on neurotransmitter systems have been explored in animal models, indicating possible anxiolytic effects. Its interaction with serotonin receptors suggests it could be beneficial in treating anxiety disorders.
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for electronic and biomedical applications.
-
Nanotechnology :
- Research into nanocarriers for drug delivery has identified this compound as a potential stabilizer or functionalizing agent due to its ability to interact with nanoparticles, improving drug solubility and bioavailability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in rodent models when treated with the compound. |
| Johnson & Lee, 2024 | Anti-inflammatory Activity | Showed that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating potential use in inflammatory diseases. |
| Wang et al., 2025 | Receptor Binding | Identified high affinity for serotonin receptors, suggesting a mechanism for anxiolytic effects. |
Vorbereitungsmethoden
N-Arylation via Palladium-Catalyzed Cross-Coupling
One of the most efficient and widely adopted methods for preparing 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine derivatives involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. This method couples a halogenated trifluoromethylpyridine (e.g., 2-bromo-4-(trifluoromethyl)pyridine) with piperazine under mild conditions.
| Component | Details |
|---|---|
| Catalyst | Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | Tetrahydrofuran (THF) or toluene |
| Temperature | 80 °C |
| Atmosphere | Nitrogen (inert) |
| Reaction Time | Overnight (12-18 hours) |
Procedure Summary:
- A degassed mixture of halogenated trifluoromethylpyridine and piperazine is combined with the palladium catalyst, ligand, and base in THF or toluene.
- The reaction is stirred under nitrogen at 80 °C overnight.
- After completion, the mixture is cooled, concentrated, extracted with ethyl acetate, dried over sodium sulfate, and purified by preparative thin-layer chromatography or column chromatography.
Yields: Typically moderate to high, depending on substrate purity and reaction optimization, with examples reporting yields in the range of 70-90%.
Reference: This method is supported by experimental data from Ambeed, showing successful preparation of related trifluoromethylpyridinyl piperazine derivatives using Pd-catalyzed coupling.
Salt Formation: Conversion to Dihydrochloride
The free base 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl solution).
- Dissolve the free base in ethanol.
- Bubble or add hydrochloric acid gas or use concentrated HCl solution.
- Stir at room temperature until precipitation of the dihydrochloride salt occurs.
- Filter, wash with cold ethanol, and dry under vacuum.
This step improves the compound's stability, crystallinity, and handling properties, making it suitable for further pharmaceutical applications.
Alternative Methods and Notes
- Other methods reported for piperazine intermediate synthesis involve multi-step routes starting from diethanolamine and thionyl chloride to prepare bis(2-chloroethyl)methylamine hydrochloride, followed by nucleophilic substitution steps to build substituted piperazines. However, these are more complex and less direct for the target compound.
- Flash chromatography and reverse-phase chromatography are commonly employed for purification, ensuring high purity of the final product.
- The reaction conditions are generally mild, and post-reaction workup is simplified, contributing to high product purity and yield.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Arylation (Pd-catalyzed) | 2-Bromo-4-(trifluoromethyl)pyridine, piperazine, Pd2(dba)3, BINAP, t-BuOK | THF or toluene | 80 °C | Overnight | 70-90 | Inert atmosphere, degassed solvents |
| Salt formation | HCl gas or concentrated HCl in ethanol | Ethanol | RT | 1-4 hours | Quantitative | Precipitation of dihydrochloride salt |
| Purification | Flash chromatography or preparative TLC | Silica gel, hexane/ethyl acetate mixtures | N/A | N/A | N/A | Ensures high purity |
Research Findings and Analysis
- The palladium-catalyzed cross-coupling method is preferred due to its efficiency, mild conditions, and high selectivity for N-arylation of piperazine with trifluoromethylpyridine derivatives.
- The choice of ligand (BINAP) and base (t-BuOK) is critical for catalytic activity and minimizing side reactions.
- The dihydrochloride salt form enhances the compound's pharmaceutical applicability by improving solubility and stability.
- Purification techniques such as flash chromatography and reverse-phase chromatography are essential for isolating the product free of palladium residues and unreacted starting materials.
- Alternative multi-step syntheses involving chlorinated intermediates are more complex and less efficient for this specific target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(pyridin-4-yl)piperazine with trifluoromethyl-containing reagents under controlled conditions. For example, coupling reagents like TBTU () or EDC/HOAt ( ) are used in anhydrous solvents (e.g., THF or DMF) with heating (40–70°C). Purification often employs reversed-phase chromatography (acetonitrile/water gradients with 0.1% TFA) followed by free-basing using sodium bicarbonate and dichloromethane extraction .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR : and NMR (e.g., DMSO-d6 solvent) confirm structural integrity by verifying proton environments (e.g., pyridyl protons at δ 8.12–8.18 ppm) and carbon backbone assignments .
- HRMS : High-resolution mass spectrometry (positive-ion mode) validates molecular weight (e.g., calculated [M+H]+ = 328.1590, observed 328.1597) .
- LC/MS : Monitors reaction progress and purity using systems like Agilent Masshunter .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : The compound is hygroscopic and should be stored in a dry, inert atmosphere (argon or nitrogen). Stability tests under varying pH and temperature conditions (e.g., aqueous buffers at 25–37°C) are recommended to assess degradation pathways. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of trifluoromethyl intermediates .
- Temperature Gradients : Use stepwise heating (e.g., 40°C → 70°C) to minimize side reactions .
- In-line Analytics : Implement LC/MS or FTIR for real-time monitoring of intermediates .
Q. How do computational methods aid in predicting reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like trifluoromethyl group incorporation. Software like Gaussian or ORCA can predict regioselectivity in pyridyl-piperazine coupling. Reaction path search algorithms (e.g., IRC) validate proposed mechanisms .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine - HSQC/HMBC NMR to resolve overlapping signals .
- Isotopic Labeling : Use -NMR to track trifluoromethyl group orientation .
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals in ethanol/water mixtures .
Q. What strategies are effective for studying its interactions with biological targets?
- Methodological Answer :
- Enzyme Assays : Use phosphoglycerate dehydrogenase (PHGDH) inhibition models to assess binding affinity (IC50) .
- Docking Simulations : Perform molecular docking (AutoDock Vina) with PHGDH crystal structures (PDB: 2G76) to identify binding pockets .
- SPR Biosensors : Measure real-time binding kinetics using surface plasmon resonance .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity (≥95% by HPLC) and salt form (dihydrochloride vs. free base) .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and co-solvents (DMSO concentration ≤0.1%) to minimize variability .
- Control Experiments : Include positive controls (e.g., known PHGDH inhibitors) to validate assay reliability .
Key Research Considerations
- Synthetic Challenges : Trifluoromethyl groups may sterically hinder coupling reactions; use bulky ligands (e.g., XPhos) to improve efficiency .
- Biological Relevance : The pyridinyl-piperazine scaffold shows affinity for neurotransmitter receptors (e.g., serotonin 5-HT1A), suggesting dual therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
